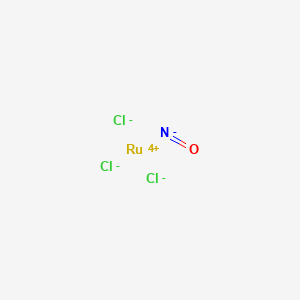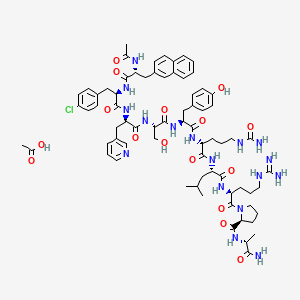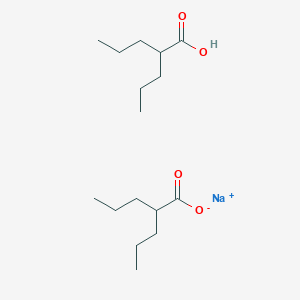
Nitroxyl anion;ruthenium(4+);trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroxyl anion;ruthenium(4+);trichloride is a coordination compound that features ruthenium in the +4 oxidation state, coordinated to three chloride ions and a nitrosyl ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitroxyl anion;ruthenium(4+);trichloride can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride in an appropriate solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of trichloronitrosylruthenium(IV) often involves the use of ruthenium-containing ores. The ruthenium is first extracted and purified, followed by the reaction with nitrosyl chloride under optimized conditions to yield the final product. The process may involve multiple purification steps to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Nitroxyl anion;ruthenium(4+);trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the nitrosyl ligand.
Substitution: The chloride and nitrosyl ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines, amines, or other halides can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or free ruthenium metal.
Substitution: Various coordination complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Nitroxyl anion;ruthenium(4+);trichloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its anticancer properties, particularly in the context of ruthenium-based drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other ruthenium compounds.
Mecanismo De Acción
The mechanism of action of trichloronitrosylruthenium(IV) involves the release of nitric oxide, which can interact with various molecular targets. In biological systems, nitric oxide can modulate signaling pathways, leading to effects such as vasodilation and apoptosis. The compound’s ability to release nitric oxide under specific conditions makes it a valuable tool in both research and therapeutic applications.
Comparación Con Compuestos Similares
Trichloronitrosylruthenium(II): Similar structure but with ruthenium in the +2 oxidation state.
Ruthenium(III) nitrosylchloride: Another nitrosyl complex with ruthenium in the +3 oxidation state.
Uniqueness: Nitroxyl anion;ruthenium(4+);trichloride is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to release nitric oxide and participate in various chemical reactions makes it particularly valuable in research and industrial applications.
Propiedades
IUPAC Name |
nitroxyl anion;ruthenium(4+);trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+4/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSZCCJRSCQEP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.[Cl-].[Cl-].[Cl-].[Ru+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)

![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)

![sodium;2-[methyl(tetradecanoyl)amino]acetate](/img/structure/B7823857.png)


![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7823900.png)


![methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7823916.png)
